molecular formula C22H21N5O3 B2634530 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide CAS No. 1021098-97-4

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide

カタログ番号: B2634530
CAS番号: 1021098-97-4
分子量: 403.442
InChIキー: IAHAJLZWLVXPSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a triazole moiety linked to a pyridazine ring, which is known for its unique physicochemical properties. The IUPAC name is this compound, with the molecular formula C14H15N5O2C_{14}H_{15}N_{5}O_{2} and a molecular weight of 285.31 g/mol. The structure can be represented as follows:

\text{Structure }COC1=CC=C(C2=NN=C3/C=C\C(OCCN)=N/N32)C=C1

Antimicrobial Activity

The triazole and pyridazine components of the compound have been associated with various antimicrobial properties. Research indicates that derivatives of the triazole scaffold exhibit significant antibacterial and antifungal activities. For instance, compounds containing the 1,2,4-triazole nucleus have shown efficacy against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

Anticancer Potential

Studies have demonstrated that compounds with similar structural features can inhibit cancer cell proliferation. The presence of the triazole ring has been linked to the inhibition of specific enzymes involved in cancer progression. For example, certain triazole derivatives have shown promising results in inhibiting methionine aminopeptidases (MetAPs), which are crucial in tumor growth and metastasis .

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes implicated in disease pathways.
  • Cell Signaling Modulation : It may influence signaling pathways related to inflammation and cell survival.

Case Studies

  • Antibacterial Activity : A study evaluated several triazole derivatives against S. aureus and found that modifications at the phenyl ring could enhance antimicrobial potency .
  • Anticancer Activity : Research on pyridazine derivatives indicated that they could sensitize cancer cells to chemotherapeutic agents by modulating apoptotic pathways .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialMIC: 0.125–8 μg/mL against multiple strains
AntifungalEffective against Candida albicans
AnticancerInhibition of MetAPs
Anti-inflammatoryModulation of inflammatory cytokines

科学的研究の応用

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide have shown promise as RET kinase inhibitors. In a study involving various benzamide derivatives, one compound demonstrated high potency in inhibiting RET kinase activity, suggesting that similar structures may also have therapeutic potential against cancer .

Anti-Diabetic Effects

The compound's structural analogs have been identified as selective dipeptidyl peptidase IV (DPP-IV) inhibitors, which are promising for the treatment of type 2 diabetes. E3024, a related compound, was shown to reduce glucose levels and increase insulin secretion in animal models without causing hypoglycemia . This suggests that this compound could similarly impact glucose metabolism.

The triazole ring in the compound is known for its diverse biological activities, including antifungal and antibacterial properties. The presence of the methoxyphenyl group enhances its lipophilicity and biological activity . Studies have shown that triazole derivatives can interact with various biological targets, leading to significant therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of similar compounds helps in optimizing their efficacy. For instance, modifications to the triazole or benzamide portions can lead to variations in biological activity and potency . This knowledge can guide future synthesis of more effective derivatives.

Synthetic Routes

The synthesis of this compound can be achieved through various synthetic strategies that involve coupling reactions between appropriate precursors . Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.

Case Study 1: RET Kinase Inhibition

In a study evaluating various benzamide derivatives for their inhibitory effects on RET kinase, one compound was found to significantly reduce cell proliferation driven by both wildtype and mutated forms of RET. This highlights the potential of related compounds in targeting specific cancer pathways .

Case Study 2: DPP-IV Inhibition

E3024's profile as a DPP-IV inhibitor was characterized through in vitro and in vivo studies demonstrating its ability to lower blood glucose levels effectively while maintaining a good safety profile during toxicity studies . This reinforces the therapeutic potential of structurally related compounds for diabetes management.

特性

IUPAC Name

N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-15-5-3-7-17(13-15)22(28)23-11-12-30-20-10-9-19-24-25-21(27(19)26-20)16-6-4-8-18(14-16)29-2/h3-10,13-14H,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHAJLZWLVXPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。